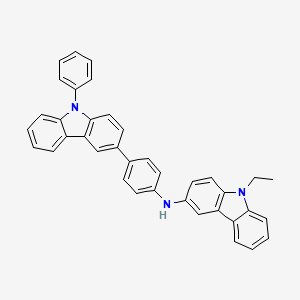
9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Functionalization: Introduction of the ethyl group and phenyl groups through substitution reactions.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the various aromatic groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthetic Intermediates: As intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: Used in research as fluorescent probes for biological imaging.
Industry
Materials Science: Applications in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action for “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” would depend on its specific application. In organic electronics, it might involve charge transport mechanisms. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.
N-Ethylcarbazole: Another derivative with an ethyl group, used in similar applications.
Uniqueness
“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is unique due to its specific substitution pattern, which may confer distinct electronic and biological properties compared to other carbazole derivatives.
Propriétés
Formule moléculaire |
C38H29N3 |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
9-ethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]carbazol-3-amine |
InChI |
InChI=1S/C38H29N3/c1-2-40-35-14-8-6-12-31(35)34-25-29(21-23-36(34)40)39-28-19-16-26(17-20-28)27-18-22-38-33(24-27)32-13-7-9-15-37(32)41(38)30-10-4-3-5-11-30/h3-25,39H,2H2,1H3 |
Clé InChI |
XPDYTTFKJRUFQL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


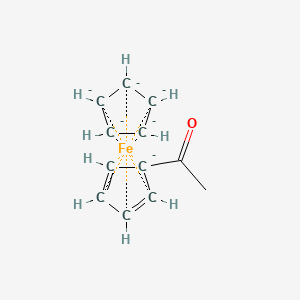
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
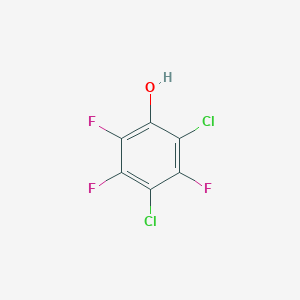

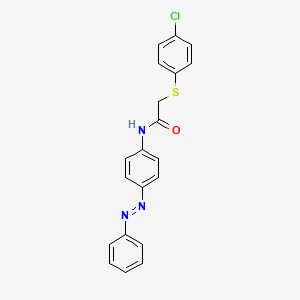

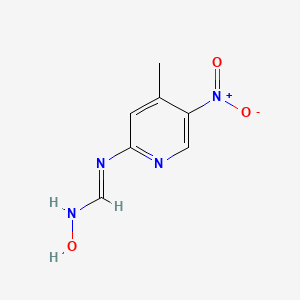
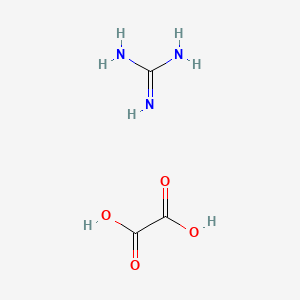
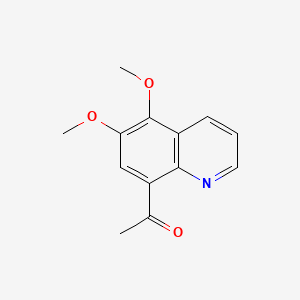
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
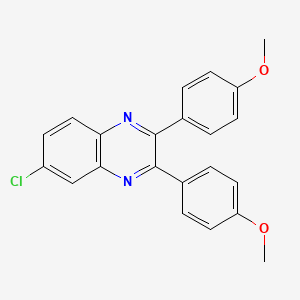

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
